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Compound of Interest

2-Chloroethyl 4-chlorophenyl!
Compound Name:
sulfone

Cat. No.: B095232

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloroethyl 4-chlorophenyl sulfone (CAS No: 16191-84-7). The information presented
herein is intended to support research and development activities by offering detailed spectral
analysis and the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2-Chloroethyl 4-
chlorophenyl sulfone.

1H NMR Data

Table 1: *H NMR Spectroscopic Data

Chemical Shift (8) ppm Multiplicity Assignment
7.95 d 2H, Ar-H

7.58 d 2H, Ar-H

3.95 t 2H, -S0O2-CHz2-
3.65 t 2H, -CH2-ClI
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d: doublet, t: triplet

*C NMR Data

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (8) ppm

Assignment

140.5 Ar-C (quaternary)
138.5 Ar-C (quaternary)
129.5 Ar-CH

129.0 Ar-CH

59.5 -S02-CHza-

40.0 -CH2-Cl

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands

Wavenumber (cm—?) Intensity Assignment

~1320 Strong Asymmetric SOz stretch
~1150 Strong Symmetric SO: stretch
~1090 Medium C-S stretch

~750 Strong C-Cl stretch

~3080 Weak Aromatic C-H stretch
~1580, 1475 Medium Aromatic C=C stretch

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data
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miz Relative Intensity (%) Assighment
238 10 [M]* (35Cl2)

240 6.5 [M+2]* (35CR7CI)
242 1 [M+4]* (37Cl2)
175 100 [M - CH2CH2CI]*
111 40 [CeHaCI]*

75 15 [CeHs]*

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra were acquired on a BRUKER AC-300 spectrometer. The sample was
dissolved in deuterated chloroform (CDCIs) with tetramethylsilane (TMS) used as an internal
standard for chemical shift referencing (0 ppm). The experiments were conducted at a
temperature of 297K. For *H NMR, standard pulse sequences were used. For 13C NMR, proton-
decoupled spectra were obtained.

Infrared (IR) Spectroscopy

The FTIR spectrum was obtained using a solid sampling technique. A small amount of the
crystalline 2-Chloroethyl 4-chlorophenyl sulfone was finely ground and pressed into a thin
pellet with potassium bromide (KBr). The pellet was then placed in the sample holder of the
FTIR spectrometer and the spectrum was recorded over the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectral analysis was performed using a mass spectrometer with electron ionization (EI).
The solid sample was introduced via a direct insertion probe. The ionization energy was set to
70 eV. The resulting fragments were analyzed by a quadrupole mass analyzer.
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Visualizing Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of the spectroscopic data analysis for the
characterization of 2-Chloroethyl 4-chlorophenyl sulfone.

Sample Preparation

Synthesis & Purification of
2-Chloroethyl 4-chlorophenyl sulfone

Spectroscopic Techniques
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Data Analysis & Interpretation

Chemical Shifts, Multiplicities, Functional Group Identification Molecular lon Peak (M*)
Integration (SOz2, C-ClI, Aromatic Rings) & Fragmentation Pattern

Structural Elucidation

Confirmation of the molecular structure of
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Click to download full resolution via product page
Caption: Workflow for the spectroscopic characterization of a chemical compound.

« To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloroethyl 4-chlorophenyl
sulfone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095232#spectroscopic-data-for-2-chloroethyl-4-
chlorophenyl-sulfone]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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